molecular formula C17H22N2O4 B5401850 ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate

ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate

货号: B5401850
分子量: 318.4 g/mol
InChI 键: CXCCBRNYSALAEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate, commonly known as EDP-420, is a novel compound that has shown potential in various scientific research applications. It is a piperidine-based compound that has a unique chemical structure and has been the subject of extensive research in recent years.

科学研究应用

EDP-420 has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which have been implicated in various physiological processes, including pain sensation, mood regulation, and appetite control.

作用机制

The mechanism of action of EDP-420 involves the inhibition of the FAAH enzyme, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, leading to various physiological effects. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate various physiological processes.
Biochemical and Physiological Effects:
EDP-420 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, leading to analgesic effects, anti-inflammatory effects, and anxiolytic effects. It has also been found to have potential in the treatment of various diseases, including pain, inflammation, anxiety, and depression.

实验室实验的优点和局限性

One of the main advantages of EDP-420 is its high potency and selectivity for the FAAH enzyme. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of EDP-420 is its limited solubility in water, which can make it difficult to use in certain experimental settings.

未来方向

There are several future directions for the research on EDP-420. One of the main areas of interest is the potential use of EDP-420 in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Another area of interest is the development of more potent and selective inhibitors of the FAAH enzyme, which could have even greater therapeutic potential. Additionally, there is a need for further research on the pharmacokinetics and toxicology of EDP-420, in order to better understand its safety and efficacy in humans.
Conclusion:
EDP-420 is a novel compound that has shown potential in various scientific research applications. It is a potent and selective inhibitor of the FAAH enzyme, which has been implicated in various physiological processes. EDP-420 has been found to have various biochemical and physiological effects in preclinical studies, and has potential in the treatment of various diseases. However, further research is needed to fully understand its safety and efficacy in humans, and to develop more potent and selective inhibitors of the FAAH enzyme.

合成方法

The synthesis of EDP-420 involves the reaction of 2,3-dihydro-1-benzofuran-7-carboxylic acid with piperidine-3-carboxylic acid, followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through various chromatographic techniques. The yield of the reaction is typically high, and the compound can be obtained in pure form with high purity.

属性

IUPAC Name

ethyl 1-(2,3-dihydro-1-benzofuran-7-carbonylamino)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-22-17(21)13-6-4-9-19(11-13)18-16(20)14-7-3-5-12-8-10-23-15(12)14/h3,5,7,13H,2,4,6,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCCBRNYSALAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)NC(=O)C2=CC=CC3=C2OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。